Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a complex bicyclic compound characterized by a spirocyclic structure that incorporates two nitrogen atoms. Its molecular formula is and it has a molecular weight of 222.33 g/mol. The compound features a cyclobutyl group attached to a diazaspirodecane core, which contributes to its unique chemical and physical properties. The structure can be represented using various notations such as InChI and SMILES, which provide insights into its molecular configuration and connectivity .
The chemical reactivity of cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone is influenced by its functional groups, particularly the ketone moiety. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. Additionally, under specific conditions, this compound can undergo cyclization or rearrangement reactions, resulting in structurally diverse products .
Research indicates that cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone exhibits significant biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in necroptosis, a form of programmed cell death associated with inflammatory diseases. By inhibiting RIPK1, this compound may hold therapeutic potential for treating conditions linked to excessive inflammation and other related pathologies .
Cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone has potential applications in various fields:
Interaction studies involving cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone have focused on its binding affinity to RIPK1 and other related proteins. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Experimental approaches such as surface plasmon resonance or fluorescence polarization may be employed to assess these interactions quantitatively .
Several compounds share structural similarities with cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 8-Cyclobutyl-2,8-diazaspiro[4.5]decane | 0.84 |
| 1,8-Diazaspiro[4.5]decan-2-one | 0.83 |
| tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | 0.74 |
| tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate | 0.81 |
Uniqueness: The uniqueness of cyclobutyl(2,8-diazaspiro[4.5]decan-2-yl)methanone lies in its specific arrangement of nitrogen atoms within the spirocyclic framework and its potential biological activity as an inhibitor of RIPK1 compared to other similar compounds .